molecular formula C10H9FN2O2 B6291507 Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2108131-55-9

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6291507
CAS No.: 2108131-55-9
M. Wt: 208.19 g/mol
InChI Key: WCXKDWXTDFFOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in radical reactions, which are essential for the direct functionalization of imidazo[1,2-a]pyridine derivatives . The interactions between this compound and biomolecules often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are crucial for the construction of imidazo[1,2-a]pyridine derivatives, which have numerous applications in medicinal chemistry.

Cellular Effects

The effects of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by affecting the bacterial load in infected cells . These effects highlight the potential of this compound in developing new therapeutic agents.

Molecular Mechanism

The molecular mechanism of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by participating in radical reactions that lead to the direct functionalization of imidazo[1,2-a]pyridine derivatives . These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies, which are essential for the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, in an acute tuberculosis mouse model, different doses of the compound led to varying reductions in bacterial load over a four-week treatment period . These findings indicate the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in bacterial load in tuberculosis-infected mice . At higher doses, the compound achieved a 99.9% reduction in bacterial load, demonstrating its potent antibacterial activity . It is essential to consider potential toxic or adverse effects at high doses to ensure safe and effective therapeutic use.

Metabolic Pathways

8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s participation in radical reactions and direct functionalization processes highlights its role in metabolic flux and metabolite levels . These interactions are crucial for the compound’s effectiveness in biochemical applications.

Transport and Distribution

The transport and distribution of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for the compound’s effectiveness in therapeutic applications.

Subcellular Localization

The subcellular localization of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization mechanisms are essential for the compound’s biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . The reaction typically occurs under mild conditions and yields the desired product in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness

The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to its analogs with other halogens .

Properties

IUPAC Name

ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKDWXTDFFOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.